molecular formula C9H16N4OS2 B2668386 5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol CAS No. 794554-82-8

5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol

Cat. No. B2668386
M. Wt: 260.37
InChI Key: MYSLHXSJJRCBGO-UHFFFAOYSA-N
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Description

5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol is a compound with the molecular formula C9H16N4OS2 . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, including 5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol, has been the subject of extensive research . A series of 5-amino-1,3,4-thiadiazole-2-thiol derivatives have been synthesized using a convenient one-pot approach .


Molecular Structure Analysis

The molecular structure of 5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol consists of a 5-membered thiadiazole ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is also present in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol include a molecular weight of 133 .

Scientific Research Applications

Antibacterial and Antifungal Applications

Thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, a study synthesized a derivative showing moderate inhibition against Mycobacteria tuberculosis, suggesting potential applications in treating bacterial infections. The study extended to include molecular docking, ADMET, and molecular dynamics analysis, indicating a future direction for developing more effective analogs in the medicinal field (Mali, Sawant, Chaudhari, & Mandewale, 2019). Another research effort synthesized 5-substituted thiadiazolium-2-thiolate derivatives, some of which displayed moderate activity against various microbial species (Asundaria, Patel, Mehta, & Patel, 2010).

Antitubercular and Antifungal Activity

Novel thiadiazole derivatives were prepared and screened for their antitubercular and antifungal activity, with some compounds displaying very good activity. This points towards the potential of thiadiazole derivatives in developing treatments for tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).

Anticancer Applications

Research has also highlighted the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds. Specific compounds were found to possess high DNA protective ability against oxidative damage and showed strong antimicrobial activity, with notable cytotoxicity on cancer cell lines. This indicates a promising avenue for chemotherapy drug development (Gür et al., 2020).

Antidiabetic Efficacy

A novel series of thiadiazoles were identified as potent histamine H3 receptor antagonists and evaluated for antidiabetic efficacy in vivo, showing significant reduction in non-fasting glucose levels. This suggests potential applications in managing diabetes (Rao et al., 2012).

Fungicidal Activities

Isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives were synthesized and evaluated for their fungicidal activities, with some compounds showing potent activity against Pseudoperonspera cubensis, highlighting their potential as fungicide candidates (Chen et al., 2019).

Future Directions

1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Future research may focus on the structural modifications on different thiadiazole derivatives for various pharmacological activities .

properties

IUPAC Name

5-(3-morpholin-4-ylpropylamino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS2/c15-9-12-11-8(16-9)10-2-1-3-13-4-6-14-7-5-13/h1-7H2,(H,10,11)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSLHXSJJRCBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol

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